molecular formula C6H5BrN4 B1528148 8-Bromo-6-methyltetrazolo[1,5-a]pyridine CAS No. 1820712-78-4

8-Bromo-6-methyltetrazolo[1,5-a]pyridine

Cat. No.: B1528148
CAS No.: 1820712-78-4
M. Wt: 213.03 g/mol
InChI Key: UQTGCICJLNOAAL-UHFFFAOYSA-N
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Description

8-Bromo-6-methyltetrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C6H5BrN4. It is a member of the tetrazolopyridine family, characterized by a fused ring system containing both tetrazole and pyridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with sodium azide and bromine. The reaction is carried out in a solvent such as acetonitrile, and the mixture is heated to promote cyclization, resulting in the formation of the desired tetrazolopyridine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-methyltetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 8-methoxy-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine, while oxidation with potassium permanganate could produce a tetrazolopyridine derivative with an oxidized nitrogen atom .

Scientific Research Applications

8-Bromo-6-methyltetrazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to inhibit enzymes that recognize carboxylate substrates. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-[1,2,3,4]tetrazolo[1,5-A]pyridine
  • 8-Methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine
  • 6-Methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine

Uniqueness

8-Bromo-6-methyltetrazolo[1,5-a]pyridine is unique due to the presence of both a bromine atom and a methyl group on the tetrazolopyridine scaffold. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and binding interactions. Compared to similar compounds, it may exhibit enhanced biological activity or different chemical behavior, making it a valuable compound for research and development .

Properties

IUPAC Name

8-bromo-6-methyltetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-2-5(7)6-8-9-10-11(6)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTGCICJLNOAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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